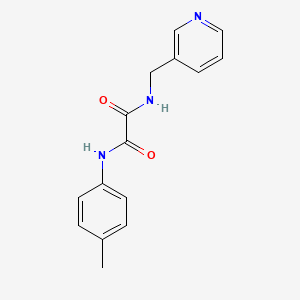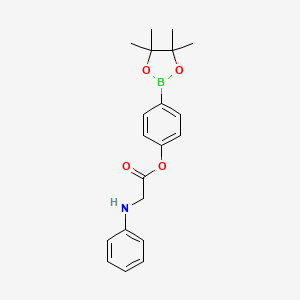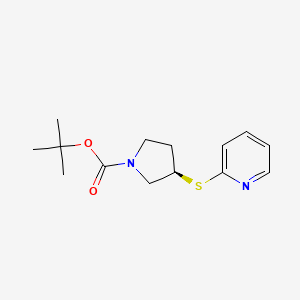
N-Pyridin-3-ylmethyl-N'-p-tolyl-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Pyridin-3-ylmethyl-N’-p-tolyl-oxalamide” is a chemical compound . It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Molecular Structure Analysis
The molecular structure of “N-Pyridin-3-ylmethyl-N’-p-tolyl-oxalamide” is complex. It has been found that the common feature of two conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide is their crystallization in the monoclinic space group P 2 1 / c with Z =4 . In low symmetry form 1, the central core is effectively planar and the terminal pyridyl rings adopt a syn-periplanar conformation .Scientific Research Applications
Agrochemical Industry Applications
The compound’s derivatives, particularly those with a trifluoromethylpyridine (TFMP) motif, have been extensively used in the agrochemical industry. They serve as key structural components in active ingredients for crop protection. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activity of these derivatives .
Pharmaceutical Industry Applications
In the pharmaceutical sector, TFMP derivatives, which share a structural similarity with the compound , are utilized in several drugs. These compounds have been incorporated into pharmaceutical products that have received market approval, and many more are undergoing clinical trials. Their applications range from treating metabolic disorders to acting as selective agonists for specific receptors .
Veterinary Medicine Applications
Similar to their use in human medicine, TFMP derivatives are also employed in veterinary products. The compound’s structural analogs are part of formulations used to treat various conditions in animals, demonstrating the compound’s versatility across different biological systems .
Development of Selective Receptor Agonists
The compound’s framework has been adapted to develop selective agonists for somatostatin receptor 5 (SST5), which are potent inhibitors of insulin secretion from pancreatic β-cells. This application is particularly relevant for the management of congenital hyperinsulinism, showcasing the compound’s potential in targeted therapy .
Synthesis of Organic Compounds Containing Fluorine
The compound’s derivatives are pivotal in the synthesis of fluorinated organic chemicals, which is a growing research area due to the impact of fluorine on the biological activities and physical properties of compounds. This application underscores the compound’s role in advancing organic chemistry .
Functional Materials Development
The structural features of the compound are exploited in the creation of functional materials. These materials have applications in various fields, including electronics and nanotechnology, where the compound’s derivatives contribute to the development of new materials with enhanced properties .
Biological Activity Studies
Research into the biological activities of the compound’s derivatives, such as their role in pest control and receptor selectivity, provides insights into the molecular mechanisms of action. This application is crucial for the discovery of new drugs and agrochemicals .
Physicochemical Property Analysis
The compound and its derivatives are studied for their unique physicochemical properties, which include interactions with other molecules and stability under different conditions. These studies are essential for the design of compounds with desired characteristics for specific applications .
properties
IUPAC Name |
N'-(4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-6-13(7-5-11)18-15(20)14(19)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCHCIULRHYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)


![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2955086.png)
![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)
![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)


